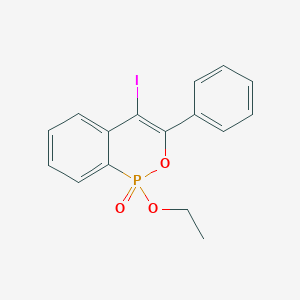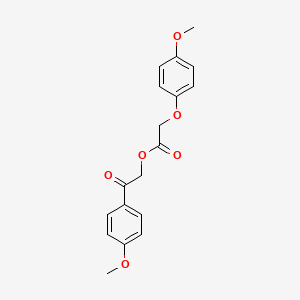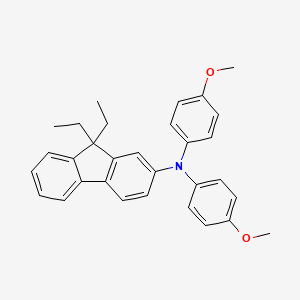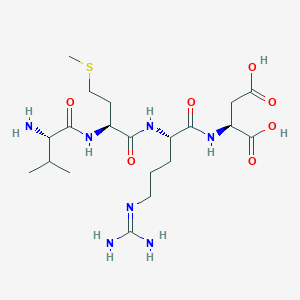
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a chloro group, a phenylselanyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the chloro, phenylselanyl, and carbonitrile groups. One common method involves the use of cyclobutyl halides and phenylselenyl cyanide under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-3-(phenylthio)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylsulfonyl)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylseleno)cyclobutane-1-carbonitrile
Uniqueness
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to its sulfur and sulfonyl analogs. This makes it particularly interesting for applications requiring redox-active compounds.
属性
CAS 编号 |
820221-74-7 |
|---|---|
分子式 |
C11H10ClNSe |
分子量 |
270.63 g/mol |
IUPAC 名称 |
3-chloro-3-phenylselanylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10ClNSe/c12-11(6-9(7-11)8-13)14-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
InChI 键 |
KBACCAYAJXBACL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(Cl)[Se]C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)

![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)


![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)




